

SAR156497 comparison alisertib danusertib

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Compound Focus: SAR156497

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Aurora Kinase Inhibitors at a Glance

Inhibitor Name	Primary Target(s)	Key Biochemical Potency (IC ₅₀)	Development Status (as of search results)	Notable Characteristics
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| **Alisertib (MLN8237)** | Selective Aurora A inhibitor | Aurora A: **1.2 nM** [1] >200-fold selectivity over Aurora B [1] | Phase 3 completed; multiple Phase 2 trials in various solid tumors and hematologic cancers [2] [3] | - Associated with significant hematologic and gastrointestinal toxicities [4].

- Shows activity in breast cancer and small-cell lung cancer [3]. | | **Danusertib (PHA-739358)** | Pan-Aurora kinase and ABL kinase inhibitor | Aurora A: **13 nM** Aurora B: **79 nM** Aurora C: **61 nM** [1] | Phase 2 [1] [5] [6] | - Broad-spectrum activity; also inhibits Bcr-Abl, including the T315I mutant [6].
- Shows efficacy in preclinical models of neuroendocrine tumors and gastric cancer [5] [6]. | | **SAR156497** | Exquisitely selective pan-Aurora kinase inhibitor | Aurora A: **0.6 nM** Aurora B: **1 nM** Aurora C: **3 nM** [7] | Identified in 2014; specific clinical stage not detailed in available results [7] | - Notable for its high selectivity across a panel of other kinases [7].
- Binds to a unique inactivated conformation of Aurora kinases, contributing to selectivity [7]. |

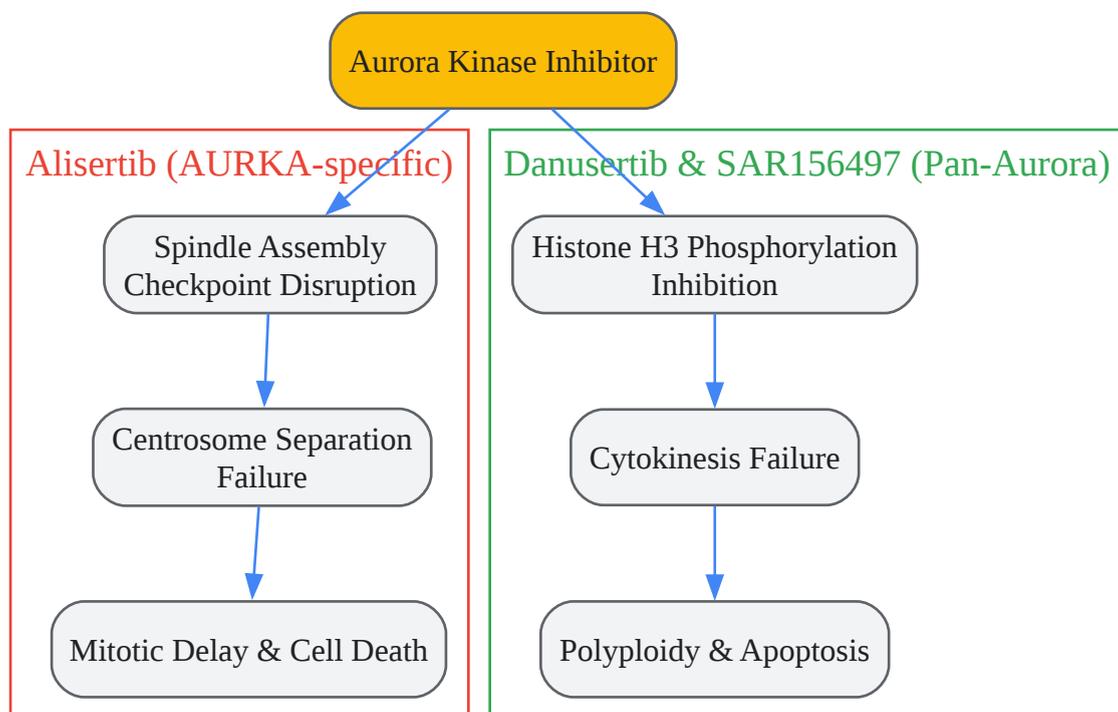
Experimental Data & Methodologies

The data in the table above is derived from standard preclinical experimental protocols. Here's a breakdown of the key methodologies used to generate this type of data:

- **Biochemical Kinase Assays:** IC₅₀ values (the concentration at which 50% of kinase activity is inhibited) are determined using **cell-free assays**. These typically involve incubating the purified kinase protein with ATP, a substrate (e.g., myelin basic protein, histone H3), and the inhibitor. Detection is often via **radioactive labeling** or **immunodetection of phosphorylated substrates** [8] [7].
- **Cellular Target Engagement:** To confirm that the inhibitors hit their target in living cells, researchers measure the **inhibition of substrate phosphorylation**. A common method is **western blot analysis** of cell lysates using antibodies specific for phosphorylated forms of Aurora kinase substrates, such as **phospho-Histone H3 (Ser10)**, a marker for Aurora B activity [8] [5].
- **In Vitro Anti-Proliferative Activity:** The inhibitors' ability to kill cancer cells is tested in vitro using established **cell proliferation assays**, such as the **MTS or MTT assay**, which measure metabolically active cells after several days of drug exposure [6].
- **In Vivo Efficacy Models:** Efficacy is often evaluated in **mouse xenograft models**, where human cancer cells are implanted subcutaneously or orthotopically into immunocompromised mice. Tumor volume is monitored over time while the mice are treated with the inhibitor. For example, Danusertib's efficacy against liver metastases was demonstrated using an **orthotopic model** and monitored by **dynamic MRI** [5].

Mechanisms of Action in Cancer Cells

Aurora kinases are crucial for cell division. Inhibiting them disrupts mitosis and triggers cell death. While all three compounds inhibit Aurora kinases, their specific targets lead to overlapping yet distinct cellular effects, as illustrated below.



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Beyond these core mitotic effects, Aurora kinase inhibitors can influence broader cancer signaling pathways. For instance, research indicates that Danusertib can also **inhibit epithelial-to-mesenchymal transition (EMT)**, a process linked to cancer metastasis, by modulating the **PI3K/Akt/mTOR signaling pathway** [6].

Research and Clinical Implications

- **Alisertib** is the most clinically advanced, particularly in specific solid tumors, but its use may be limited by a higher risk of side effects like neutropenia [4] [3].
- **Danusertib** offers a broader targeting profile. Its activity against Bcr-Abl makes it a candidate for certain leukemias, especially those with resistance mutations [6].
- **SAR156497** represents a compound designed for maximum selectivity within the Aurora kinase family, which could potentially lead to a better safety profile by minimizing off-target effects [7].

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